2,5-Diphenyloxazole

Catalog No.
S567523
CAS No.
92-71-7
M.F
C15H11NO
M. Wt
221.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Diphenyloxazole

CAS Number

92-71-7

Product Name

2,5-Diphenyloxazole

IUPAC Name

2,5-diphenyl-1,3-oxazole

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

InChI

InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H

InChI Key

CNRNYORZJGVOSY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3

Synonyms

2,5-diphenyl-1,3,4-oxadiazole, 2,5-diphenyloxazole

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3

Scintillation Counting:

  • PPO is a primary component in organic scintillators, used to detect and measure low-energy ionizing radiation.
  • When exposed to radiation, PPO absorbs energy and emits light (fluoresces). The intensity of the emitted light is proportional to the energy of the incoming radiation, allowing researchers to quantify the radiation present.
  • PPO is often combined with other organic compounds, such as 1,4-bis(2-methylstyryl)benzene (bis-MSB), to optimize the scintillator's performance for specific applications. Source: Scintillation grade 2,5-Diphenyloxazole, Thermo Scientific Chemicals:

Probe for Cytochrome P-450 Activity:

  • PPO can be used as a probe to study the activity of cytochrome P-450 enzymes. These enzymes play a crucial role in the metabolism of various xenobiotics (foreign chemicals) and endogenous compounds in the body.
  • PPO undergoes microsomal mono-oxygenation, a specific type of reaction catalyzed by cytochrome P-450 enzymes. By measuring the rate of PPO metabolism, researchers can gain insights into the activity and specific isoforms of cytochrome P-450 present in a sample. Source: 2,5-Diphenyloxazole as a probe for microsomal mono-oxygenation in human and rat liver, PubMed Central: )

Fluorescence Spectroscopy:

  • PPO exhibits fluorescent properties, making it a valuable tool in fluorescence spectroscopy. This technique measures the emission spectrum of a molecule after it absorbs light.
  • The specific characteristics of the emitted light can provide information about the molecule's structure and environment. PPO's well-defined fluorescence spectrum allows researchers to use it as a reference standard for calibrating fluorescence spectrometers.

2,5-Diphenyloxazole is an organic compound with the molecular formula C15H11NOC_{15}H_{11}NO and a molecular weight of 221.25 g/mol. It appears as a light beige solid and is known for its application as a scintillator and laser dye, exhibiting fluorescence at a wavelength of 375 nm. This compound is notable for its high quantum yield and large Stokes shift, making it effective in various photonic applications, including as a dopant in plastic scintillators used for radiation detection .

  • In scintillation counting, ionizing radiation interacts with the solvent containing PPO, exciting its molecules.
  • As PPO molecules relax to their ground state, they emit light at a longer wavelength (ultraviolet range) that is detectable by the photomultiplier tube in the scintillation detector.
  • PPO is considered to be a mild skin irritant [].
  • Always consult the safety data sheet (SDS) before handling PPO and follow recommended handling procedures [].
, including:

  • Electrophilic Substitution: The compound can react with electrophiles due to the presence of the electron-rich aromatic rings.
  • Photochemical Rearrangement: Under UV light, 2,5-diphenyloxazole can undergo rearrangement reactions, which may lead to the formation of new derivatives .
  • Reactions with Isoxazoles: It can participate in nucleophilic reactions involving isoxazoles and isoxazolium salts .

The synthesis of 2,5-diphenyloxazole typically involves several steps:

  • Formation of Benzoyl Chloride: Benzoylaminoacetic acid reacts with thionyl chloride to produce benzoyl chloride.
  • Friedel-Crafts Reaction: The benzoyl chloride is then reacted with benzene in the presence of aluminum chloride to form N-benzoyl-ω-aminoacetophenone.
  • Cyclization: This intermediate undergoes cyclization with sulfuric acid to yield 2,5-diphenyloxazole, which can then be purified through recrystallization techniques .

2,5-Diphenyloxazole has several important applications:

  • Scintillation Detectors: It is widely used as a dopant in plastic scintillators for detecting ionizing radiation.
  • Fluorescent Dyes: The compound serves as a laser dye due to its fluorescence properties.
  • Organic Light Emitting Diodes (OLEDs): It can be incorporated into organic luminescent materials for use in light-emitting devices .
  • Biochemical Labeling: Its fluorescent properties make it suitable for labeling peptides in biochemical assays .

Research on the interactions of 2,5-diphenyloxazole primarily focuses on its role in scintillation processes and its interactions with ionizing radiation. Studies have shown that when coupled with specific molecular structures, it can enhance the scintillation response significantly. For example, when attached to aza-18-crown-6 molecules, it exhibits weak scintillation properties that can be tuned based on the molecular environment .

Several compounds share structural similarities with 2,5-diphenyloxazole. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,3-DiphenylureaC13H12N2OC_{13}H_{12}N_2OUsed in photochemical applications; less fluorescent.
1,4-DiphenylbutadieneC16H16C_{16}H_{16}Known for its role in polymer chemistry; different reactivity profile.
TriphenylphosphineC18H15PC_{18}H_{15}PCommonly used in organometallic chemistry; no fluorescence properties.

While these compounds share certain structural characteristics with 2,5-diphenyloxazole, they differ significantly in their chemical reactivity and applications. The unique combination of fluorescence and stability under radiation makes 2,5-diphenyloxazole particularly valuable in photonic applications.

XLogP3

4.7

Boiling Point

360.0 °C

LogP

4.67 (LogP)

Melting Point

74.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 47 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (97.67%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

92-71-7

Wikipedia

2,5-Diphenyloxazole

General Manufacturing Information

Oxazole, 2,5-diphenyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types